An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dibromo-3-methyl-4-nitrophenol
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dibromo-3-methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the niche chemical compound, 2,6-Dibromo-3-methyl-4-nitrophenol. This document details a plausible synthetic pathway, experimental protocols, and in-depth characterization data, designed to be a valuable resource for professionals in the fields of chemical research and drug development.
Introduction
2,6-Dibromo-3-methyl-4-nitrophenol is a polysubstituted aromatic compound with potential applications in various research areas.[1] Its structure, featuring a phenol core with bromine, methyl, and nitro functional groups, suggests its utility as a versatile building block in organic synthesis or as a scaffold for the development of novel bioactive molecules. This guide outlines a robust two-step synthesis from commercially available m-cresol, followed by a thorough characterization of the final product.
Synthetic Pathway
The synthesis of 2,6-Dibromo-3-methyl-4-nitrophenol can be achieved through a two-step process starting from 3-methylphenol (m-cresol). The first step involves the regioselective bromination of m-cresol to yield 2,6-dibromo-3-methylphenol. The subsequent step is the nitration of this intermediate at the position para to the hydroxyl group.
Experimental Protocols
Step 1: Synthesis of 2,6-Dibromo-3-methylphenol
This procedure is adapted from general methods for the bromination of phenols.
Materials:
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3-Methylphenol (m-cresol)
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Bromine (Br₂)
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Carbon tetrachloride (CCl₄) or another suitable inert solvent
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Sodium thiosulfate solution (aqueous)
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Sodium bicarbonate solution (aqueous, saturated)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve 3-methylphenol (1.0 eq) in carbon tetrachloride.
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Cool the solution in an ice bath.
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Slowly add a solution of bromine (2.0 eq) in carbon tetrachloride dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
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Quench the reaction by the slow addition of an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
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Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
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The crude 2,6-dibromo-3-methylphenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of 2,6-Dibromo-3-methyl-4-nitrophenol
This protocol is based on established methods for the nitration of substituted phenols.[2]
Materials:
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2,6-Dibromo-3-methylphenol
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Concentrated sulfuric acid (H₂SO₄)
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Concentrated nitric acid (HNO₃)
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Ice
Procedure:
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In a beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to chilled concentrated sulfuric acid (2-3 eq) with stirring, while maintaining the temperature below 10 °C in an ice bath.
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In a separate three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2,6-dibromo-3-methylphenol (1.0 eq) in a minimal amount of concentrated sulfuric acid.
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Cool the solution of the phenol to 0-5 °C in an ice-salt bath.
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Slowly add the cold nitrating mixture dropwise to the stirred solution of the phenol, ensuring the internal temperature does not exceed 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
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Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
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The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
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The crude 2,6-Dibromo-3-methyl-4-nitrophenol can be purified by recrystallization from a suitable solvent such as aqueous ethanol.
Characterization Data
While experimental data for 2,6-Dibromo-3-methyl-4-nitrophenol is not widely published, the following tables summarize the expected and known properties of the starting material and the final product, based on data from analogous compounds and predictive models.
Physical and Chemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Methylphenol | C₇H₈O | 108.14 | Colorless to pale yellow liquid | 11-12 |
| 2,6-Dibromo-3-methyl-4-nitrophenol | C₇H₅Br₂NO₃ | 310.93 | Yellow crystalline solid | Not reported |
Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 3-Methylphenol | ~7.1 (t, 1H), ~6.7-6.8 (m, 3H), ~2.3 (s, 3H) | ~155, 140, 130, 122, 116, 113, 21 | ~3350 (br, O-H), ~3030 (Ar C-H), ~1600, 1470 (C=C) | 108 (M⁺), 107, 79, 77 |
| 2,6-Dibromo-3-methyl-4-nitrophenol (Predicted) | ~8.0 (s, 1H, H-5), ~5.0-6.0 (br s, 1H, OH), ~2.5 (s, 3H, CH₃) | ~150 (C-OH), ~145 (C-NO₂), ~138 (C-5), ~130 (C-3), ~120 (C-Br), ~115 (C-Br), ~110 (C-4), ~20 (CH₃) | ~3400 (br, O-H), ~3100 (Ar C-H), ~1530, 1340 (NO₂), ~1600, 1450 (C=C) | 311/309/307 (M⁺), fragments corresponding to loss of NO₂, Br, etc. |
Note on Predicted Data: The predicted NMR data is based on the analysis of substituent effects. The single aromatic proton (H-5) is expected to be a singlet and significantly downfield due to the deshielding effects of the nitro and bromo groups. In the ¹³C NMR, the carbons attached to electron-withdrawing groups (OH, NO₂, Br) will be shifted accordingly. The IR spectrum is expected to show characteristic peaks for the hydroxyl, nitro, and aromatic functionalities.[3][4] The mass spectrum will exhibit a characteristic isotopic pattern for two bromine atoms.[5]
Safety Information
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3-Methylphenol: Toxic and corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
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Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns and is harmful if inhaled.
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Nitric and Sulfuric Acids: Highly corrosive and strong oxidizing agents. Cause severe burns.
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2,6-Dibromo-3-methyl-4-nitrophenol: Expected to be harmful if swallowed, cause skin irritation, and serious eye damage. It may also be toxic to aquatic life.[1]
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Logical Relationships in Characterization
The following diagram illustrates the logical workflow for the structural elucidation of the final product using various spectroscopic techniques.
This guide provides a foundational understanding for the synthesis and characterization of 2,6-Dibromo-3-methyl-4-nitrophenol. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and available analytical instrumentation.
